

# Application Notes and Protocols for ROC-325

## Xenograft Studies

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### Compound of Interest

Compound Name: ROC-325  
Cat. No.: B15566339

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## Introduction

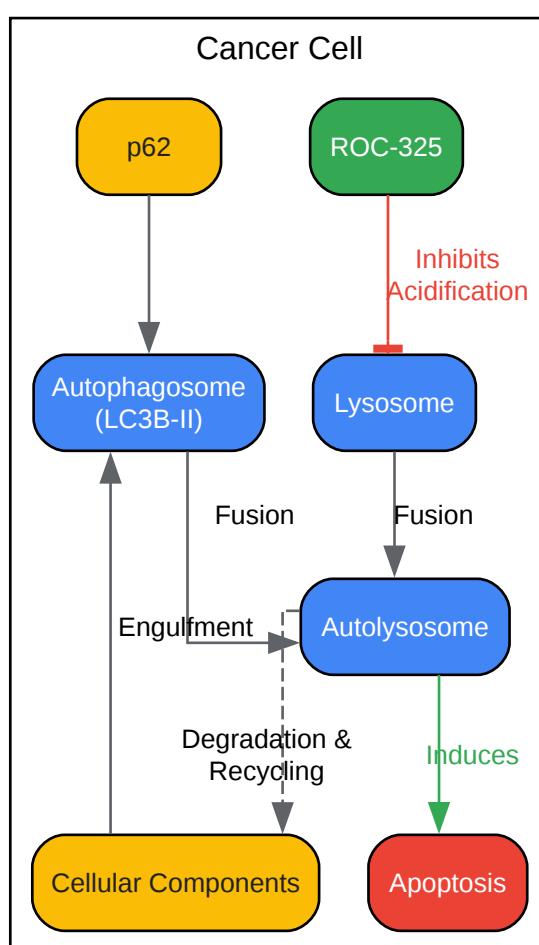
**ROC-325** is a potent and orally active small molecule inhibitor of autophagy.<sup>[1][2][3]</sup> It functions by inducing the deacidification of lysosomes, which leads to the accumulation of autophagosomes and the disruption of autophagic flux.<sup>[1][3]</sup> This mechanism ultimately triggers apoptosis in cancer cells.<sup>[1]</sup> Preclinical studies have demonstrated that **ROC-325** possesses significantly greater anticancer activity than hydroxychloroquine (HCQ), another well-known autophagy inhibitor.<sup>[4]</sup> Its efficacy has been observed in various cancer cell lines, with particular promise in models of renal cell carcinoma (RCC) and acute myeloid leukemia (AML).<sup>[4][5]</sup>

These application notes provide detailed protocols for conducting preclinical xenograft studies to evaluate the *in vivo* efficacy of **ROC-325**. The following sections describe the necessary cell lines, experimental procedures for establishing both subcutaneous and disseminated xenograft models, and methods for data collection and analysis.

## Signaling Pathway of ROC-325

**ROC-325** exerts its anticancer effects by targeting the late stages of autophagy. The process begins with the formation of a double-membraned vesicle, the autophagosome, which engulfs cellular components. The autophagosome then fuses with a lysosome to form an autolysosome, where the engulfed material is degraded and recycled. **ROC-325** disrupts this

process by preventing the acidification of the lysosome, a critical step for the activation of lysosomal enzymes. This inhibition of lysosomal function leads to the accumulation of non-functional autolysosomes, a buildup of the autophagy-related proteins LC3B-II and p62, and ultimately, the induction of apoptosis. In some cellular contexts, **ROC-325** has also been shown to modulate the hypoxia-inducible factor (HIF)-1 $\alpha$  and endothelial nitric oxide synthase (eNOS) signaling pathways.[6]



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Mechanism of action of **ROC-325**.

## Experimental Protocols

### Cell Line Culture

A. 786-O (Renal Cell Carcinoma)

- Growth Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Subculturing: When cells reach 80-90% confluence, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize with complete medium, centrifuge, and resuspend in fresh medium for plating at a 1:3 to 1:10 split ratio.[7]

#### B. MV4-11 (Acute Myeloid Leukemia)

- Growth Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% FBS and 1% penicillin-streptomycin.
- Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Subculturing: These are suspension cells. Maintain cell density between 1x10<sup>5</sup> and 1x10<sup>6</sup> cells/mL by adding fresh medium every 2-3 days or by centrifuging and resuspending in fresh medium.[4][8]

## Subcutaneous Xenograft Model (786-O)

This model is suitable for evaluating the effect of **ROC-325** on solid tumor growth.

#### A. Animal Model:

- Use female athymic nude mice (nu/nu) or SCID mice, 4-6 weeks old.[9]
- Allow a 3-5 day acclimatization period.[9]

#### B. Cell Preparation and Implantation:

- Harvest 786-O cells during the logarithmic growth phase.
- Wash the cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10<sup>6</sup> cells per 100 µL.
- Anesthetize the mice.

- Inject 100  $\mu$ L of the cell suspension subcutaneously into the right flank of each mouse.

#### C. ROC-325 Administration:

- Once tumors reach a palpable size (e.g., 100-150 mm<sup>3</sup>), randomize the mice into treatment and control groups.
- Prepare **ROC-325** in a suitable vehicle (e.g., water).
- Administer **ROC-325** orally (PO) daily at doses of 25, 40, and 50 mg/kg. The control group should receive the vehicle only.
- Treatment duration is typically 4-6 weeks.

#### D. Data Collection:

- Measure tumor volume twice weekly using digital calipers. Calculate the volume using the formula: Volume = (length x width<sup>2</sup>) / 2.[10]
- Monitor the body weight of the mice twice weekly as a measure of general health.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for LC3B and p62).

## Disseminated Xenograft Model (MV4-11)

This model is used to assess the efficacy of **ROC-325** against a hematological malignancy.

#### A. Animal Model:

- Use female NOD/SCID mice, 6-8 weeks old.

#### B. Cell Preparation and Implantation:

- Harvest MV4-11 cells and wash with sterile PBS.
- Resuspend the cells in PBS at a concentration of  $1 \times 10^6$  cells per 100  $\mu$ L.
- Inject 100  $\mu$ L of the cell suspension into the tail vein of each mouse.

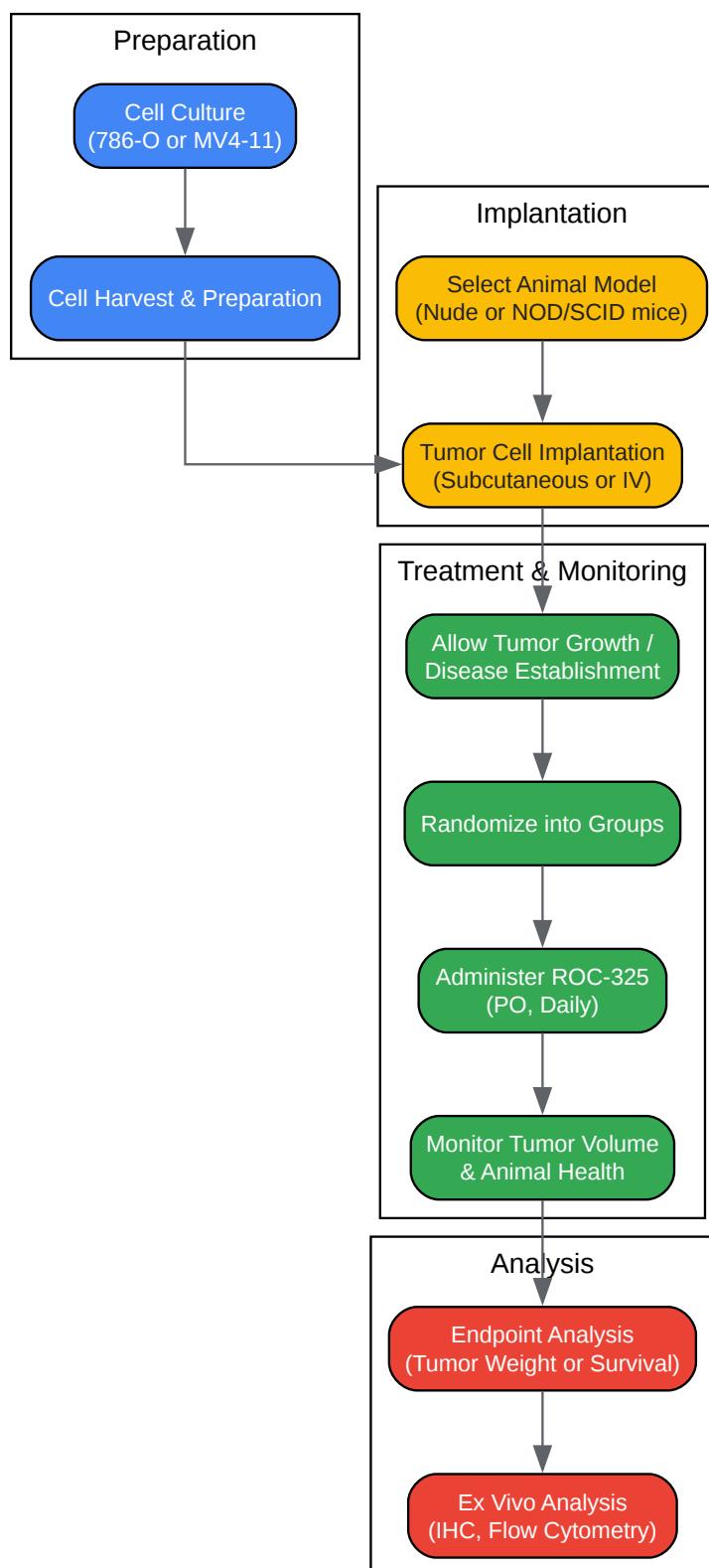
**C. ROC-325 Administration:**

- Begin treatment 3-5 days post-implantation.
- Administer **ROC-325** orally (PO) daily at a dose of 50 mg/kg. The control group receives the vehicle.
- Treatment can be combined with other agents, such as azacitidine, if investigating combination therapies.

**D. Data Collection:**

- Monitor the mice daily for signs of disease progression (e.g., weight loss, hind-limb paralysis).
- The primary endpoint is overall survival.
- At the time of euthanasia, bone marrow, spleen, and liver can be harvested to assess leukemic engraftment by flow cytometry for human CD45+ cells.

## Experimental Workflow



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Workflow for **ROC-325** xenograft studies.

## Data Presentation

Quantitative data from xenograft studies should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of **ROC-325** on Subcutaneous 786-O Xenograft Tumor Growth

Treatment Group	N	Initial Tumor Volume (mm <sup>3</sup> ) (Mean ± SEM)	Final Tumor Volume (mm <sup>3</sup> ) (Mean ± SEM)	Tumor Growth Inhibition (%)	Final Body Weight (g) (Mean ± SEM)
Vehicle Control	10	125.4 ± 8.2	1543.7 ± 120.5	-	22.5 ± 0.8
ROC-325 (25 mg/kg)	10	123.1 ± 7.9	987.4 ± 98.1	36.0	22.1 ± 0.7
ROC-325 (40 mg/kg)	10	126.8 ± 8.5	675.3 ± 75.4	56.3	21.8 ± 0.9
ROC-325 (50 mg/kg)	10	124.5 ± 8.1	450.1 ± 55.2	70.8	21.5 ± 0.6

Table 2: Effect of **ROC-325** on Survival in a Disseminated MV4-11 Xenograft Model

Treatment Group	N	Median Survival (Days)	Increase in Lifespan (%)
Vehicle Control	10	28	-
ROC-325 (50 mg/kg)	10	45	60.7

## Data Analysis

Statistical analysis is crucial for interpreting the results of xenograft studies.

- Tumor Growth Data: Analyze differences in tumor volume between groups using a two-way repeated measures ANOVA, followed by a post-hoc test (e.g., Bonferroni's) to compare individual treatment groups to the control.
- Survival Data: Generate Kaplan-Meier survival curves and compare survival distributions between groups using the log-rank (Mantel-Cox) test.
- Body Weight Data: Analyze for significant differences in body weight between groups over time using a two-way repeated measures ANOVA.
- Ex Vivo Data: Use appropriate statistical tests (e.g., t-test or one-way ANOVA) to compare markers of autophagy inhibition (e.g., LC3B, p62 levels) or leukemic engraftment between groups.

A p-value of  $< 0.05$  is typically considered statistically significant. All statistical analyses should be performed using appropriate software (e.g., GraphPad Prism, R, SPSS).

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